molecular formula C11H7ClO B6205308 6-chloronaphthalene-2-carbaldehyde CAS No. 214746-56-2

6-chloronaphthalene-2-carbaldehyde

Cat. No.: B6205308
CAS No.: 214746-56-2
M. Wt: 190.62 g/mol
InChI Key: LTAQGUGNWJBFTN-UHFFFAOYSA-N
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Description

6-Chloronaphthalene-2-carbaldehyde is an organic compound with the molecular formula C11H7ClO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a chlorine atom at the 6th position and an aldehyde group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloronaphthalene-2-carbaldehyde typically involves the chlorination of naphthalene followed by formylation. One common method is the direct chlorination of naphthalene using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The resulting 6-chloronaphthalene is then subjected to a Vilsmeier-Haack reaction, where it reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 2nd position, yielding this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial settings to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloronaphthalene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can react with sodium methoxide (NaOCH3) to form 6-methoxynaphthalene-2-carbaldehyde.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: NaOCH3 in methanol or other nucleophiles in appropriate solvents.

Major Products Formed

    Oxidation: 6-chloronaphthalene-2-carboxylic acid.

    Reduction: 6-chloronaphthalene-2-methanol.

    Substitution: 6-methoxynaphthalene-2-carbaldehyde and other substituted derivatives.

Scientific Research Applications

6-Chloronaphthalene-2-carbaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: It is used in the preparation of advanced materials, such as liquid crystals and organic semiconductors.

    Biological Studies: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicinal Chemistry: It is explored for its potential therapeutic properties and as a building block for drug development.

Mechanism of Action

The mechanism of action of 6-chloronaphthalene-2-carbaldehyde depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

    6-Bromonaphthalene-2-carbaldehyde: Similar structure but with a bromine atom instead of chlorine.

    6-Methoxynaphthalene-2-carbaldehyde: Similar structure but with a methoxy group instead of chlorine.

    2-Naphthaldehyde: Lacks the chlorine atom at the 6th position.

Uniqueness

6-Chloronaphthalene-2-carbaldehyde is unique due to the presence of both the chlorine atom and the aldehyde group, which confer distinct reactivity and properties. The chlorine atom can participate in substitution reactions, while the aldehyde group can undergo oxidation, reduction, and condensation reactions. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

IUPAC Name

6-chloronaphthalene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTAQGUGNWJBFTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Cl)C=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214746-56-2
Record name 6-chloronaphthalene-2-carbaldehyde
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